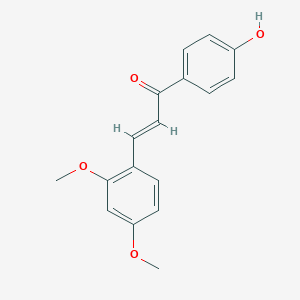

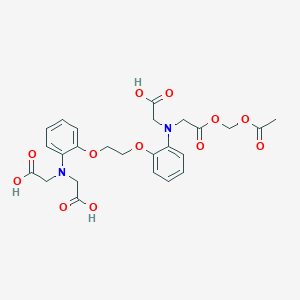

Epipinoresinol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex molecules often involves strategic planning and execution of chemical reactions that can lead to unexpected results. For instance, the synthesis of 2-epi-amphidinolide E demonstrated a highly selective C(2) stereochemical inversion during the esterification process, which was an unexpected outcome of the modified Yamaguchi esterification . Similarly, the synthesis of the phytotoxic natural product epipyriculol was achieved in 17 steps starting from methyl l-tartrate, showcasing the intricate steps required to assemble complex natural products .

Molecular Structure Analysis

The molecular structure of compounds can be elucidated using techniques such as single-crystal diffraction methods. The crystal structure of the diacetate of (+)-epipinoresinol was determined, revealing that it crystallizes in the monoclinic space group P21. The study provided detailed measurements of bond distances and angles, which are crucial for understanding the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Chemical reactions are central to the transformation of molecules into desired products. The optimized conversion of lignans pino

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Cancer Research .

Summary of the Application

Epipinoresinol is used in the study of potential treatments for cancer. It is found in the plant Thonningia sanguinea, which is known for its antioxidant, antibacterial, antiviral, and anticancer activities .

Methods of Application

Gas chromatography combined with tandem mass spectrometry (GC-MS/MS) was used to quantify epipinoresinol contents in the methanolic crude extract and its ethyl acetate fraction .

Results or Outcomes

The ethyl acetate fraction was rich in epipinoresinol at a concentration of 2.3 mg/g of dry extract . The binding interactions of epipinoresinol with the epidermal growth factor receptor (EGFR) were computed using a molecular docking study .

Application in Plant Metabolism Research

Specific Scientific Field

This application falls under the field of Plant Metabolism Research .

Summary of the Application

Epipinoresinol is used in the study of plant metabolism, specifically in the formation of a methylenedioxy bridge in (+)-Epipinoresinol by CYP81Q3 .

Methods of Application

The enzyme CYP81Q3, a P450 orthologous to S. indicum CYP81Q1, specifically catalyzes methylenedioxy bridge (MDB) formation in (+)-epipinoresinol to produce (+)-pluviatilol .

Results or Outcomes

Both (+)-epipinoresinol and (+)-pluviatilol are putative intermediates of (+)-2-episesalatin based on their diastereomeric configurations . CYP81Q3 accepts neither (+)- nor (–)-pinoresinol as a substrate .

Application in Defense Mechanism of Insects

Specific Scientific Field

This application falls under the field of Entomology .

Summary of the Application

Epipinoresinol is found in the caterpillar of the cabbage butterfly, Pieris rapae, where it serves as a defense against ants .

Methods of Application

The caterpillar of the cabbage butterfly accumulates Epipinoresinol as a part of its natural defense mechanism .

Results or Outcomes

The presence of Epipinoresinol in the caterpillar helps it to ward off ants .

Application in Food and Nutrition

Specific Scientific Field

This application falls under the field of Food and Nutrition .

Summary of the Application

Epipinoresinol is found in various food items such as sesame seeds, Brassica vegetables, and olive oil .

Methods of Application

Epipinoresinol is naturally present in these food items and is consumed as a part of the diet .

Results or Outcomes

The consumption of Epipinoresinol through these food items contributes to the nutritional value of the diet .

Application in Defense Mechanism of Insects

Specific Scientific Field

This application falls under the field of Entomology .

Summary of the Application

Epipinoresinol is found in the caterpillar of the cabbage butterfly, Pieris rapae, where it serves as a defense against ants .

Methods of Application

The caterpillar of the cabbage butterfly accumulates Epipinoresinol as a part of its natural defense mechanism .

Results or Outcomes

The presence of Epipinoresinol in the caterpillar helps it to ward off ants .

Application in Food and Nutrition

Specific Scientific Field

This application falls under the field of Food and Nutrition .

Summary of the Application

Epipinoresinol is found in various food items such as sesame seeds, Brassica vegetables, and in olive oil .

Methods of Application

Epipinoresinol is naturally present in these food items and is consumed as a part of the diet .

Results or Outcomes

The consumption of Epipinoresinol through these food items contributes to the nutritional value of the diet .

Zukünftige Richtungen

Eigenschaften

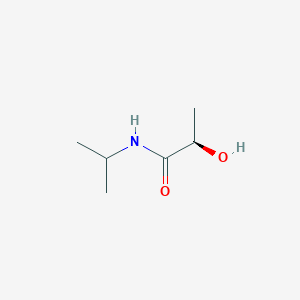

IUPAC Name |

4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXBRUKMWQGOIE-WZBLMQSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epipinoresinol | |

CAS RN |

18779-41-4, 24404-50-0 | |

| Record name | Phenol, 4,4′-[(1R,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-, rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18779-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Epipinoresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24404-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epipinoresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024404500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPIPINORESINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YKG9JJC1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)

![4-[3-(4-Hydroxyphenyl)propyl]resorcinol](/img/structure/B161370.png)

![4-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B161375.png)